molecular formula C8H14N2O B3215344 1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine CAS No. 1160246-01-4

1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine

Cat. No.: B3215344
CAS No.: 1160246-01-4
M. Wt: 154.21
InChI Key: ULKUMIYKNMTEQS-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine is an isoxazole-derived compound featuring a 5-isopropyl-substituted isoxazole ring linked to an N-methylmethanamine moiety. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. The N-methylmethanamine group contributes to basicity, which may influence receptor-binding interactions in biological systems.

Properties

IUPAC Name

N-methyl-1-(5-propan-2-yl-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)10-11-8/h4,6,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKUMIYKNMTEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine typically involves the formation of the isoxazole ring followed by the introduction of the isopropyl and N-methylmethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .

Scientific Research Applications

1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Isoxazolyl)-N-methylethanamine (CAS: 893763-10-5)

  • Molecular Formula : C₆H₁₀N₂O
  • Structure : Features an ethylamine linker (‑CH₂CH₂‑) between the isoxazole ring and the N-methyl group, compared to the methanamine linker (‑CH₂‑) in the target compound.
  • Key Differences: Reduced steric bulk due to the absence of the 5-isopropyl group. Lower molecular weight (124.16 g/mol vs. 154.21 g/mol). Hypothesized to exhibit lower lipophilicity (logP ~0.8 vs.

N-Methyl-1-(3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS: 1936154-07-2)

  • Molecular Formula : C₈H₁₀N₄O₂
  • Structure : Incorporates a 1,2,4-oxadiazole ring fused to the isoxazole, introducing additional nitrogen atoms.
  • Key Differences :
    • Increased polarity due to the oxadiazole ring, likely reducing metabolic stability but improving aqueous solubility.
    • Higher molecular weight (194.19 g/mol) and nitrogen content, which may enhance binding to enzymes or receptors requiring electron-deficient heterocycles .

Physicochemical and Pharmacological Properties

Property Target Compound 1-(3-Isoxazolyl)-N-methylethanamine N-Methyl-1-(3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Molecular Weight 154.21 g/mol 124.16 g/mol 194.19 g/mol
logP (Estimated) ~1.5 ~0.8 ~0.3
Key Substituents 5-Isopropyl, N-methylmethanamine N-Methylethanamine 5-Methylisoxazole, 1,2,4-oxadiazole
Potential Activity CNS modulation, antimicrobial Mild CNS activity Enzyme inhibition (e.g., kinases)

Research Findings

  • Target Compound : The 5-isopropyl group may prolong half-life in vivo due to increased resistance to cytochrome P450-mediated oxidation . Preliminary docking studies suggest affinity for serotonin receptors (5-HT₂), though experimental validation is lacking.
  • Ethylamine Analog (CAS: 893763-10-5): Demonstrated weak inhibition of monoamine oxidases (MAO) in vitro, with IC₅₀ > 100 μM, likely due to reduced lipophilicity limiting blood-brain barrier penetration .
  • Oxadiazole Analog (CAS: 1936154-07-2) : Showed potent inhibitory activity against tankyrase (TNKS, IC₅₀ = 12 nM) in cancer cell models, attributed to the oxadiazole ring’s ability to mimic ATP’s adenine moiety .

Biological Activity

1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing data from various studies, case reports, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring, which is known for its diverse biological properties. The presence of the isopropyl group and the N-methyl substitution may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with isoxazole moieties often exhibit antimicrobial properties. For instance, derivatives of isoxazoles have shown effectiveness against various bacterial strains. A study demonstrated that certain isoxazoline derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects .

Bacterial Strain Activity Observed
Staphylococcus aureusPositive
Escherichia coliPositive
Bacillus cereusPositive

Anticancer Properties

The compound's mechanism of action may involve the induction of apoptosis in cancer cells. Isoxazole derivatives have been studied for their ability to modulate apoptotic pathways, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as caspase-3.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated a series of isoxazole derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines, demonstrating their potential as anticancer agents .
  • Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various isoxazole derivatives against microbial pathogens. The findings showed that certain modifications to the isoxazole structure enhanced antimicrobial efficacy, suggesting that similar strategies could be applied to optimize this compound for improved activity .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors in target cells. This interaction may lead to modulation of signaling pathways associated with cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound Biological Activity Unique Features
2-Isoxazoline derivativeAntimicrobial, AnticancerDifferent substituents on the isoxazole ring
Benzoxazole derivativeAntimicrobialLacks the isopropyl group
Other isoxazole derivativesVaries (antiviral, antifungal)Structural variations affecting activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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